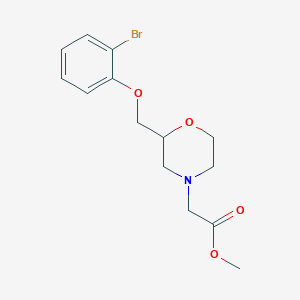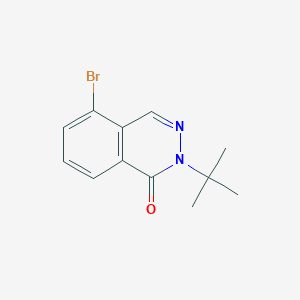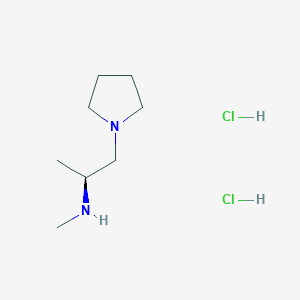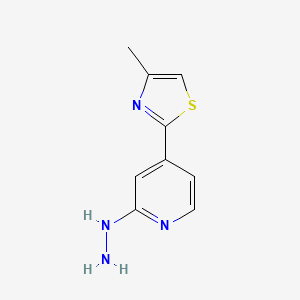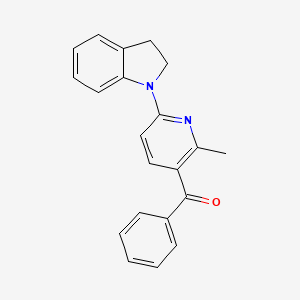
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a combination of indoline, pyridine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-bromoindoline with potassium tert-butylate in 1,4-dioxane, followed by the addition of tert-butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate . The reaction is carried out at elevated temperatures (around 80°C) for an extended period (72 hours) to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indoline or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery and development.
Medicine: In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
作用機序
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The indoline and pyridine rings may allow it to bind to proteins or enzymes, modulating their activity. The exact pathways and targets involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methane: This compound lacks the carbonyl group present in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone.
Uniqueness: The presence of the carbonyl group in this compound makes it unique compared to its analogs. This functional group can participate in various chemical reactions, making the compound more versatile for different applications.
特性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12H,13-14H2,1H3 |
InChIキー |
PJNDLGGPUZFQAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




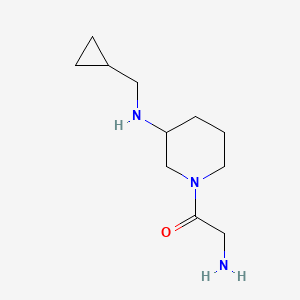
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



